4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

Catalog No.
S6882489
CAS No.
25928-81-8
M.F
C32H28N4O4
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl ...

CAS Number

25928-81-8

Product Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

Molecular Formula

C32H28N4O4

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2

InChI Key

BIWLRBIVHNDGFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N

4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features that include multiple amine groups and a diphenyl benzene backbone. Its molecular formula is C32H30N4O8SC_{32}H_{30}N_{4}O_{8}S, with a molecular weight of approximately 630.668 g/mol . This compound is significant in various fields, including materials science, chemistry, and biology, due to its reactivity and potential applications in drug delivery systems and advanced materials synthesis.

  • Toxicity: PBI is generally considered to have low acute toxicity. However, inhalation of dust or fumes during processing may cause irritation.
  • Flammability: PBI exhibits inherent flame resistance and self-extinguishing properties [].
  • Reactivity: PBI is a stable material but can react with strong oxidizing agents at high temperatures.

Data:

  • Acute toxicity: No data readily available on specific toxicity values.

  • Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
  • Reduction: It can be reduced to generate more reactive intermediates.
  • Substitution: The aromatic rings are capable of undergoing electrophilic substitution reactions, which can lead to the formation of various derivatives .

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate has potential biological applications. It has been explored for its ability to form stable complexes with various drugs, making it a candidate for drug delivery systems. Furthermore, its reactivity suggests possible applications in developing new therapeutic agents, particularly in cancer research.

The synthesis of 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 3,4-diaminophenyl with benzene-1,2-diamine under controlled conditions. This reaction often requires a catalyst and is performed in an inert atmosphere to prevent oxidation .

In industrial settings, continuous flow reactors are used for large-scale production. These reactors facilitate precise control over reaction conditions such as temperature and pressure, enhancing safety and efficiency during synthesis.

The compound has numerous applications across diverse fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and polymers.
  • Biology: Investigated for use in drug delivery systems due to its ability to form stable drug complexes.
  • Medicine: Explored as a potential agent in cancer therapy development.
  • Industry: Utilized in producing high-performance materials like advanced polymers and coatings.

Studies on the interactions of 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate with various biological molecules suggest its potential for forming stable complexes with drugs. This property may enhance the efficacy of drug delivery systems by improving solubility and bioavailability. Additionally, its interaction with cellular components is under investigation to understand its therapeutic potential better .

Several compounds exhibit structural similarities to 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate:

Compound NameStructure SimilarityUnique Features
1,3-Benzenedicarboxylic acid, diphenyl esterSimilar backbone structureLacks reactive amine groups
Diphenyl isophthalateRelated compoundDifferent functional groups
3,3’,4,4’-Tetraminobiphenyl polymerShares structural characteristicsDistinct properties due to polymerization

Uniqueness

The uniqueness of 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate lies in its multiple amine groups that provide high reactivity and versatility. This characteristic makes it particularly valuable in the development of advanced materials and pharmaceuticals compared to other similar compounds .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

532.21105539 g/mol

Monoisotopic Mass

532.21105539 g/mol

Heavy Atom Count

40

Related CAS

25928-81-8

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-23-2023

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